molecular formula C14H5F6N5O B1680706 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine CAS No. 691868-88-9

8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

Cat. No. B1680706
M. Wt: 373.21 g/mol
InChI Key: GRHYZVJEXKTJOS-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The structure of oxadiazoles includes two nitrogen atoms, one oxygen atom, and two carbon atoms .


Chemical Reactions Analysis

The reaction scope of oxadiazoles includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on the substituents. For instance, substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .

Scientific Research Applications

Anti-Hepatitis B Virus Agent

One significant application is in the development of anti-hepatitis B virus (HBV) agents. A study by Takahashi et al. (2019) focused on a compound with an imidazo[1,2-a][1,8]naphthyridine scaffold, showing promise against HBV, although improvements in solubility and metabolic stability were needed for clinical use (Takahashi et al., 2019).

Antibacterial Agents

Compounds derived from 8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine have shown significant antibacterial activity. Ramalingam et al. (2019) synthesized several derivatives starting from a common intermediate, which demonstrated considerable antibacterial properties (Ramalingam et al., 2019).

Synthesis of Bis-Heterocycles

In the field of organic chemistry, these compounds have been used in the synthesis of bis-heterocycles. A study by Kurhade et al. (2019) demonstrated the synthesis of 2-(imidazo[1,5-alpha]pyridine-1-yl)-1,3,4-oxadiazoles, highlighting the method's scope and limitations (Kurhade et al., 2019).

HIV-1 Integrase Inhibitors

These compounds have also been explored as HIV-1 integrase inhibitors. Johns et al. (2009) reported on the structure-activity relationship of these compounds, showing potent enzyme and antiviral activity through inhibition of viral DNA integration (Johns et al., 2009).

Molecular Structure Analysis

Further, studies have been conducted on the molecular structures of these compounds. Fun et al. (1996) reported the structures of four 2,6,8-trisubstituted imidazonaphthyridine derivatives, analyzing their planarity and intermolecular interactions (Fun et al., 1996).

Synthesis Under Microwave Irradiation

The synthesis of 1,8-Naphthyridinyl-1,3,4-oxadiazoles under microwave irradiation has been explored for its efficiency. Mogilaiah et al. (2003) described a method for synthesizing 5-Aryl-2-[4-(3-phenyl-1,8-naphthyridin-2-ylamino)phenyl]-1,3,4-oxadiazoles, demonstrating the enhanced reaction rate and improved yields under microwave irradiation compared to conventional methods (Mogilaiah et al., 2003).

Photoluminescence and Electroluminescence

Finally, these compounds have potential applications in photoluminescence and electroluminescence. Jing et al. (2017) investigated iridium(iii) complexes with 1,3,4-oxadiazole derivatives, showing their potential for use in organic light-emitting diodes (OLEDs) due to their efficient emissions and high electron mobility (Jing et al., 2017).

Safety And Hazards

While specific safety and hazard information for your compound is not available, it’s important to note that all compounds should be handled with appropriate safety measures. Some oxadiazole derivatives were found to be less toxic, as determined by MTT assay method with normal cell line .

Future Directions

Oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

2-[2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5F6N5O/c15-13(16,17)7-3-9(14(18,19)20)23-11-6(7)1-2-10-22-8(4-25(10)11)12-24-21-5-26-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHYZVJEXKTJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=NN=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5F6N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2,4-Bis(trifluoromethyl)imidazo[1,2-a]1,8-naphthyridin-8-yl]-1,3,4-oxadiazole

CAS RN

691868-88-9
Record name 691868-88-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
Reactant of Route 2
Reactant of Route 2
8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
Reactant of Route 3
Reactant of Route 3
8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
Reactant of Route 4
8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
Reactant of Route 5
8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine
Reactant of Route 6
8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine

Citations

For This Compound
6
Citations
R Rossi, M Lessi, C Manzini, G Marianetti, F Bellina - Synthesis, 2016 - thieme-connect.com
The significant number of papers and reviews published in this last decade testifies to the utility of the transition-metal-catalyzed direct C–H (hetero)arylation reactions of (hetero)arenes …
Number of citations: 44 www.thieme-connect.com
UEA Ruiz, IA Santos, VR Grosche, RS Fernandes… - Virus Research, 2023 - Elsevier
The Chikungunya virus (CHIKV) causes Chikungunya fever, a disease characterized by symptoms such as arthralgia/polyarthralgia. Currently, there are no antivirals approved against …
Number of citations: 3 www.sciencedirect.com
SS Carroll, V Sardana, Z Yang, AR Jacobs, C Mizenko… - J. Virol - mhlw-grants.niph.go.jp
Hepatitis C virus (HCV) is a major cause of chronic hepatitis, liver cirrhosis, and hepatocellular carcinoma. With over 170 million people currently infected [2], HCV is a growing public-…
Number of citations: 0 mhlw-grants.niph.go.jp
D Ishibashi, T Homma, T Nakagaki, T Fuse, K Sano… - Brain, 2019 - academic.oup.com
Infectious prions comprising abnormal prion protein, which is produced by structural conversion of normal prion protein, are responsible for transmissible spongiform encephalopathies …
Number of citations: 29 academic.oup.com
H Konishi, K Okamoto, Y Ohmori, H Yoshino… - Scientific reports, 2012 - nature.com
Most acute hepatitis C virus (HCV) infections become chronic and some progress to liver cirrhosis or hepatocellular carcinoma. Standard therapy involves an interferon (IFN)-α-based …
Number of citations: 50 www.nature.com
J Kanno - Biomarkers in Toxicology, 2019 - Elsevier
Toxicology is a study to analyze interaction between living organisms and xenobiotics, and its final goal is to secure the safety of humans and environment in modern life. To modernize …
Number of citations: 1 www.sciencedirect.com

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